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molecular formula C6H6N2O2 B021587 3-Aminoisonicotinic acid CAS No. 7579-20-6

3-Aminoisonicotinic acid

Cat. No. B021587
M. Wt: 138.12 g/mol
InChI Key: FYEQKMAVRYRMBL-UHFFFAOYSA-N
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Patent
US08247431B2

Procedure details

3-tert-Butoxycarbonylamino-isonicotinic acid (450 mg) was dissolved in methanol (8 mL) and 6N hydrochloric acid (5 mL) was added to the solution. The resulting suspension was stirred under reflux for 2.5 hours, cooled to room temperature and washed 3× with chloroform. The aqueous layer was adjusted to pH-14 by addition of 2N sodium hydroxide solution, washed 3× with chloroform and adjusted again to pH-3 by addition of 2N hydrochloric acid. The aqueous layer was concentrated on a rotary evaporator to complete dryness and the residue was extracted with hot ethanol. The ethanol extract was filtered to remove insoluble material and concentrated in vacuum to afford 262 mg of the title compound of formula
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:17]=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C.Cl>CO>[NH2:8][C:9]1[CH:17]=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
WASH
Type
WASH
Details
washed 3× with chloroform
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH-14 by addition of 2N sodium hydroxide solution
WASH
Type
WASH
Details
washed 3× with chloroform
ADDITION
Type
ADDITION
Details
adjusted again to pH-3 by addition of 2N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with hot ethanol
EXTRACTION
Type
EXTRACTION
Details
The ethanol extract
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 262 mg
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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